molecular formula C10H14FNO B1322991 [3-(2-Fluorophenoxy)propyl]methylamine CAS No. 883542-63-0

[3-(2-Fluorophenoxy)propyl]methylamine

Cat. No.: B1322991
CAS No.: 883542-63-0
M. Wt: 183.22 g/mol
InChI Key: TWZJXWNTOQIRIV-UHFFFAOYSA-N
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Description

[3-(2-Fluorophenoxy)propyl]methylamine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further linked to a methylamine group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Fluorophenoxy)propyl]methylamine typically involves the reaction of 2-fluorophenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol is replaced by the propylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Fluorophenoxy)propyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

[3-(2-Fluorophenoxy)propyl]methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

    Medicine: Research into the pharmacological properties of this compound has potential implications for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(2-Fluorophenoxy)propyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorophenoxy)propyl]methylamine
  • [3-(2-Bromophenoxy)propyl]methylamine
  • [3-(2-Iodophenoxy)propyl]methylamine

Uniqueness

Compared to its analogs, [3-(2-Fluorophenoxy)propyl]methylamine has unique properties due to the presence of the fluorine atom. Fluorine imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. This makes this compound particularly valuable in research and industrial applications .

Properties

IUPAC Name

3-(2-fluorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJXWNTOQIRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629573
Record name 3-(2-Fluorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883542-63-0
Record name 3-(2-Fluorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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